N-butylcyclohexanamine hydrochloride

Lipophilicity Structure-Property Relationship Physicochemical Property Prediction

N-butylcyclohexanamine hydrochloride (CAS 61278-99-7) is an organic compound belonging to the class of N-substituted cyclohexylamines. It is characterized by a secondary amine structure where a butyl group is attached to the nitrogen atom of a cyclohexane ring, and it is formulated as a hydrochloride salt (C10H22ClN).

Molecular Formula C10H22ClN
Molecular Weight 191.74 g/mol
CAS No. 61278-99-7
Cat. No. B1376396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylcyclohexanamine hydrochloride
CAS61278-99-7
Molecular FormulaC10H22ClN
Molecular Weight191.74 g/mol
Structural Identifiers
SMILESCCCCNC1CCCCC1.Cl
InChIInChI=1S/C10H21N.ClH/c1-2-3-9-11-10-7-5-4-6-8-10;/h10-11H,2-9H2,1H3;1H
InChIKeyWWDZNUWHIGDJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butylcyclohexanamine Hydrochloride (CAS 61278-99-7): Key Physicochemical and Procurement Specifications


N-butylcyclohexanamine hydrochloride (CAS 61278-99-7) is an organic compound belonging to the class of N-substituted cyclohexylamines. It is characterized by a secondary amine structure where a butyl group is attached to the nitrogen atom of a cyclohexane ring, and it is formulated as a hydrochloride salt (C10H22ClN) . This salt form is generally a white to off-white crystalline solid, and its formation significantly enhances water solubility compared to the parent free base, N-butylcyclohexanamine (CAS 10108-56-2), which is a liquid at room temperature [1]. The compound has a molecular weight of 191.74 g/mol and is typically available from chemical suppliers at purities of 95% or higher, making it a versatile small molecule scaffold for research and development .

Why N-Butylcyclohexanamine Hydrochloride (CAS 61278-99-7) Is Not Directly Interchangeable with N-Alkylcyclohexanamine Analogs


Substituting N-butylcyclohexanamine hydrochloride with other in-class N-alkylcyclohexanamines (e.g., N-methyl-, N-ethyl-, or N-propyl- analogs) is not a straightforward process and can lead to significant discrepancies in experimental outcomes. The length and nature of the N-alkyl substituent fundamentally alters key physicochemical properties that are critical for experimental design and application performance. These differences directly impact a compound's lipophilicity, solubility, and molecular size, which in turn affect its behavior in chemical reactions, its interaction with biological targets, and its overall handling characteristics [1]. The following evidence demonstrates that quantifiable differences in properties like molecular weight, calculated lipophilicity, and physical state (solid vs. liquid) exist, underscoring the need for precise compound selection based on specific application requirements rather than generic class substitution [1][2].

Quantified Differentiation of N-Butylcyclohexanamine Hydrochloride (CAS 61278-99-7) vs. Key N-Alkyl Analogs


Increased Lipophilicity (cLogP) of N-Butylcyclohexanamine Hydrochloride vs. N-Ethyl and N-Methyl Analogs

The N-butyl substituent in N-butylcyclohexanamine hydrochloride imparts significantly higher lipophilicity compared to its N-methyl and N-ethyl analogs. This differentiation is quantifiable through the calculated partition coefficient (LogP) of the respective free bases [1][2]. A higher LogP value indicates a greater affinity for non-polar environments, which directly influences membrane permeability, solubility, and distribution in biological and chemical systems.

Lipophilicity Structure-Property Relationship Physicochemical Property Prediction

Enhanced Molecular Weight and Complexity of N-Butylcyclohexanamine Hydrochloride vs. N-Ethyl and N-Methyl Analogs

N-butylcyclohexanamine hydrochloride possesses a higher molecular weight (MW) compared to its N-ethyl and N-methyl counterparts. This increase in MW is a direct result of the longer butyl chain and represents a larger, more complex molecule [1][2]. For example, the target compound's MW is 191.74 g/mol, which is ~17% greater than N-ethylcyclohexanamine hydrochloride (163.69 g/mol) and ~28% greater than N-methylcyclohexanamine hydrochloride (149.66 g/mol).

Molecular Weight Chemical Space Fragment-Based Drug Discovery

Physical State Alteration: Solid Hydrochloride Salt vs. Liquid Free Base and Shorter-Chain Analogs

The formation of the hydrochloride salt of N-butylcyclohexanamine changes its physical state from a liquid (for the free base) to a white/off-white crystalline solid . This is a critical differentiator not only from its free base but also from some shorter-chain N-alkylcyclohexanamine free bases, which can be liquids at room temperature. The solid state offers advantages in purification, handling, and long-term storage stability.

Salt Formation Solid-State Chemistry Handling and Formulation

Recommended Application Scenarios for N-Butylcyclohexanamine Hydrochloride Based on Quantified Physicochemical Differentiation


Scaffold for Medicinal Chemistry Optimization Requiring Increased Lipophilicity and Molecular Weight

N-butylcyclohexanamine hydrochloride is a suitable scaffold for medicinal chemistry programs where increasing lipophilicity (cLogP ~3.1) and molecular weight (191.74 g/mol) are desired to improve membrane permeability or target engagement in non-polar binding pockets. It serves as a higher-molecular-weight, more lipophilic alternative to N-ethyl- or N-methyl-cyclohexanamine derivatives. This differentiation is supported by the quantified differences in calculated LogP and molecular weight compared to its shorter-chain analogs [1].

Investigation of N-Alkyl Chain Length on Structure-Activity Relationships (SAR)

This compound is a crucial component of a homologous series for systematic SAR studies examining the effect of N-alkyl chain length (methyl, ethyl, propyl, butyl) on biological activity or chemical reactivity. Its specific chain length provides a defined, quantifiable difference in physicochemical properties (e.g., LogP, MW) compared to other members of the series, allowing researchers to correlate these changes with alterations in activity or binding affinity. The compound's identification as a product in catalytic dehydrogenation studies further highlights its relevance in synthetic chemistry research [1].

Crystalline Intermediate in Multi-Step Organic Synthesis

The solid, crystalline nature of the hydrochloride salt provides practical advantages as an intermediate in multi-step synthesis. Its solid state simplifies purification by recrystallization, allows for accurate and stable storage, and facilitates weighing and handling in larger-scale reactions compared to its liquid free base or lower-molecular-weight liquid analogs. This makes it a convenient and reliable building block for constructing more complex molecules, as suggested by its classification as a versatile small molecule scaffold [1].

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